molecular formula C6H11Cl2N3O2 B6221284 3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride CAS No. 2757999-69-0

3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride

Cat. No. B6221284
CAS RN: 2757999-69-0
M. Wt: 228.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride, commonly referred to as 3-AP, is an organic compound that has been widely studied for its potential applications in scientific research. It is a non-steroidal anti-inflammatory drug (NSAID) and a selective inhibitor of cyclooxygenase-2 (COX-2). 3-AP is a potent inhibitor of prostaglandin synthesis and has been found to have a number of physiological and biochemical effects. This article will discuss the synthesis method of 3-AP, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

3-AP has been used in a variety of scientific research applications. It has been used to study the effects of prostaglandin inhibition on inflammation, pain, and fever. It has also been used to study the effects of COX-2 inhibition on cancer cell proliferation and angiogenesis. 3-AP has been used to study the effects of prostaglandin inhibition on cardiovascular diseases, such as hypertension, atherosclerosis, and stroke. Additionally, 3-AP has been used to study the effects of prostaglandin inhibition on the central nervous system, including the effects on learning, memory, and mood.

Mechanism of Action

3-AP acts as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that are involved in a variety of physiological processes, such as inflammation, pain, and fever. By inhibiting the action of COX-2, 3-AP is able to reduce the production of prostaglandins, thus reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
3-AP has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to reduce the production of pro-inflammatory mediators, such as cytokines and chemokines. Additionally, 3-AP has been found to reduce the risk of cardiovascular diseases, such as hypertension, atherosclerosis, and stroke. Finally, 3-AP has been found to have a positive effect on the central nervous system, including improved learning, memory, and mood.

Advantages and Limitations for Lab Experiments

3-AP has a number of advantages and limitations for laboratory experiments. One of the main advantages of 3-AP is its low cost and ease of synthesis. Additionally, 3-AP is a highly potent inhibitor of COX-2, making it ideal for use in laboratory experiments. However, 3-AP has a number of limitations. It is not very stable in solution, and it is not very soluble in water. Additionally, 3-AP has a short half-life, making it difficult to use in long-term experiments.

Future Directions

There are a number of potential future directions for 3-AP research. One potential direction is to further investigate the potential use of 3-AP as a therapeutic agent. Another potential direction is to investigate the potential use of 3-AP as a diagnostic tool. Additionally, further research could be conducted to investigate the potential use of 3-AP in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted to investigate the potential use of 3-AP in the treatment of cancer.

Synthesis Methods

3-AP can be synthesized using a variety of methods. The most common method is through a two-step process involving the reaction of 4-amino-1H-pyrazol-1-ylpropanoic acid with an alkyl halide in the presence of an acid catalyst. The resulting product is then reacted with hydrochloric acid to form 3-AP dihydrochloride. This method is simple, efficient, and cost-effective, and has been used to synthesize 3-AP in a variety of forms, including tablets, capsules, and injectable solutions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-amino-1H-pyrazol-1-yl)propanoic acid dihydrochloride involves the reaction of 4-amino-1H-pyrazole with acrylonitrile to form 3-(4-amino-1H-pyrazol-1-yl)propionitrile, which is then hydrolyzed to form 3-(4-amino-1H-pyrazol-1-yl)propanoic acid. The resulting acid is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-amino-1H-pyrazole", "acrylonitrile", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-amino-1H-pyrazole is reacted with acrylonitrile in the presence of sodium hydroxide to form 3-(4-amino-1H-pyrazol-1-yl)propionitrile.", "Step 2: The resulting propionitrile is then hydrolyzed with hydrochloric acid to form 3-(4-amino-1H-pyrazol-1-yl)propanoic acid.", "Step 3: The resulting acid is then reacted with hydrochloric acid to form the dihydrochloride salt of 3-(4-amino-1H-pyrazol-1-yl)propanoic acid." ] }

CAS RN

2757999-69-0

Molecular Formula

C6H11Cl2N3O2

Molecular Weight

228.1

Purity

95

Origin of Product

United States

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